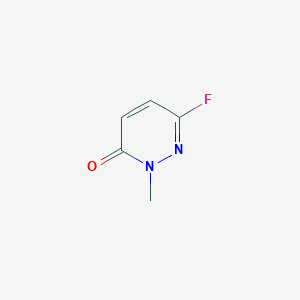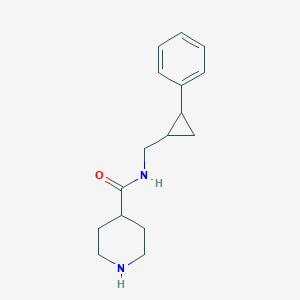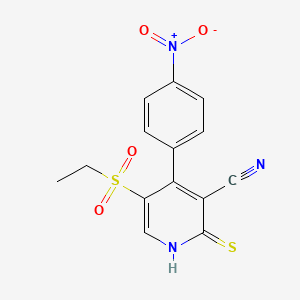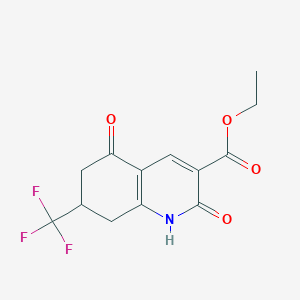
6-Fluoro-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridazine ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridazine and fluorinating agents.
Cyclization: The cyclization step involves the formation of the pyridazine ring, which can be facilitated by using suitable catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often performed in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridazin-3(2H)-one: Lacks the fluorine atom at the 6th position.
6-Chloro-2-methylpyridazin-3(2H)-one: Contains a chlorine atom instead of fluorine at the 6th position.
6-Fluoro-3(2H)-pyridazinone: Lacks the methyl group at the 2nd position.
Uniqueness
6-Fluoro-2-methylpyridazin-3(2H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
6-fluoro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H5FN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 |
InChI-Schlüssel |
SDLGCKRGXJRLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)




![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)




![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)
